molecular formula C22H26N4O2S B298757 2-[2-(2-heptan-4-ylidenehydrazinyl)-4-oxo-1,3-thiazol-5-yl]-N-naphthalen-1-ylacetamide

2-[2-(2-heptan-4-ylidenehydrazinyl)-4-oxo-1,3-thiazol-5-yl]-N-naphthalen-1-ylacetamide

Cat. No. B298757
M. Wt: 410.5 g/mol
InChI Key: DFBYXCDKDIOYTQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-[2-(2-heptan-4-ylidenehydrazinyl)-4-oxo-1,3-thiazol-5-yl]-N-naphthalen-1-ylacetamide, also known as HYNIC, is a thiazole derivative that has been extensively studied for its potential application in various scientific research fields. HYNIC is a versatile molecule that can be synthesized using different methods and has been shown to exhibit a range of biochemical and physiological effects. In

Mechanism of Action

The mechanism of action of 2-[2-(2-heptan-4-ylidenehydrazinyl)-4-oxo-1,3-thiazol-5-yl]-N-naphthalen-1-ylacetamide is not fully understood, but it is believed to involve the chelation of radioactive isotopes and the targeting of specific cells and tissues. This compound has been shown to bind to various receptors on the surface of cells, allowing for targeted drug delivery and imaging.
Biochemical and Physiological Effects:
This compound has been shown to exhibit a range of biochemical and physiological effects, including the ability to target specific cells and tissues, the ability to bind to various receptors on the surface of cells, and the ability to exhibit anticancer activity. This compound has also been shown to be well-tolerated in animal models, with no significant toxicity or adverse effects reported.

Advantages and Limitations for Lab Experiments

The advantages of using 2-[2-(2-heptan-4-ylidenehydrazinyl)-4-oxo-1,3-thiazol-5-yl]-N-naphthalen-1-ylacetamide in lab experiments include its easy synthesis, high yield, and versatility. This compound can be used to label a variety of biomolecules with radioactive isotopes, making it useful for imaging and diagnosis. However, there are also limitations to using this compound in lab experiments, including the potential for nonspecific binding and the need for specialized equipment and expertise for labeling and imaging studies.

Future Directions

There are several future directions for research involving 2-[2-(2-heptan-4-ylidenehydrazinyl)-4-oxo-1,3-thiazol-5-yl]-N-naphthalen-1-ylacetamide, including the development of new methods for labeling biomolecules with radioactive isotopes, the optimization of drug delivery systems using this compound, and the exploration of this compound as a potential anticancer agent. Additionally, further studies are needed to fully understand the mechanism of action of this compound and its potential applications in various scientific research fields.
In conclusion, this compound is a thiazole derivative that has been extensively studied for its potential application in various scientific research fields. This compound can be synthesized using different methods and has been shown to exhibit a range of biochemical and physiological effects. This compound has potential applications in nuclear medicine, drug delivery, and cancer imaging, and there are several future directions for research involving this compound.

Synthesis Methods

2-[2-(2-heptan-4-ylidenehydrazinyl)-4-oxo-1,3-thiazol-5-yl]-N-naphthalen-1-ylacetamide can be synthesized using various methods, including the reaction of 2-aminothiazole with hept-4-enal followed by the reaction with naphthalene-1-acetic acid. Another method involves the reaction of 2-aminothiazole with hept-4-enal followed by the reaction with naphthalene-1-acetyl chloride. The final product is typically purified using column chromatography. The synthesis of this compound is relatively simple and can be achieved with a high yield.

Scientific Research Applications

2-[2-(2-heptan-4-ylidenehydrazinyl)-4-oxo-1,3-thiazol-5-yl]-N-naphthalen-1-ylacetamide has been studied for its potential application in various scientific research fields, including nuclear medicine, drug delivery, and cancer imaging. This compound is a chelating agent that can be used to label biomolecules such as peptides and proteins with radioactive isotopes, making them useful for imaging and diagnosis. This compound has also been used as a drug delivery system, with the ability to target specific cells and tissues. Additionally, this compound has been shown to exhibit anticancer activity, making it a potential candidate for cancer imaging and treatment.

properties

Molecular Formula

C22H26N4O2S

Molecular Weight

410.5 g/mol

IUPAC Name

2-[2-(2-heptan-4-ylidenehydrazinyl)-4-oxo-1,3-thiazol-5-yl]-N-naphthalen-1-ylacetamide

InChI

InChI=1S/C22H26N4O2S/c1-3-8-16(9-4-2)25-26-22-24-21(28)19(29-22)14-20(27)23-18-13-7-11-15-10-5-6-12-17(15)18/h5-7,10-13,19H,3-4,8-9,14H2,1-2H3,(H,23,27)(H,24,26,28)

InChI Key

DFBYXCDKDIOYTQ-UHFFFAOYSA-N

Isomeric SMILES

CCCC(=NNC1=NC(=O)C(S1)CC(=O)NC2=CC=CC3=CC=CC=C32)CCC

SMILES

CCCC(=NNC1=NC(=O)C(S1)CC(=O)NC2=CC=CC3=CC=CC=C32)CCC

Canonical SMILES

CCCC(=NNC1=NC(=O)C(S1)CC(=O)NC2=CC=CC3=CC=CC=C32)CCC

Origin of Product

United States

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